![molecular formula C13H14BrN5 B1286131 5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine CAS No. 893612-17-4](/img/structure/B1286131.png)
5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine
描述
5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine is a heterocyclic compound that features a pyrazine ring substituted with a bromine atom and a pyrrolidinyl-pyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-bromopyrazine and 3-pyridylpyrrolidine.
Coupling Reaction: The key step involves a coupling reaction between 2-amino-5-bromopyrazine and 3-pyridylpyrrolidine. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig coupling.
Reaction Conditions: Typical conditions for these reactions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as dimethylformamide or toluene). The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-120°C).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as catalyst loading, reaction time, and temperature, would be necessary to ensure high yield and purity. Additionally, continuous flow reactors might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine and pyridine moieties.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., dimethyl sulfoxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aminopyrazine derivative.
科学研究应用
Chemical Properties and Structure
The compound has the following chemical structure:
- Molecular Formula : C12H13BrN4
- Molecular Weight : 284.16 g/mol
- IUPAC Name : 5-bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine
Anticancer Activity
One of the primary applications of this compound is its potential as an anti-cancer agent. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines.
A study highlighted that pyrazine derivatives can selectively inhibit the PI3K family of enzymes, which are crucial in cancer cell proliferation and survival. This inhibition could lead to reduced tumor growth and improved patient outcomes in cancer therapies . The compound's structural features allow it to interact effectively with biological targets involved in tumorigenesis.
Neuroprotective Effects
Emerging research suggests that derivatives of this compound may have neuroprotective properties. Compounds that contain pyridine and pyrrolidine moieties are known to influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Studies have shown that similar compounds can enhance cognitive function and reduce neuroinflammation, indicating a promising avenue for further investigation .
Antimicrobial Properties
The compound's structure also suggests potential antimicrobial activity. Nitrogenous heterocycles, including those found in this compound, have been reported to exhibit antibacterial and antifungal properties. Research into related compounds has demonstrated efficacy against a range of pathogens, making this area a valuable focus for future studies .
Case Studies
作用机制
The mechanism of action of 5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The pyridine and pyrazine rings can engage in π-π stacking interactions, while the pyrrolidine moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins and influence cellular pathways.
相似化合物的比较
Similar Compounds
2-Amino-5-bromopyrazine: Shares the pyrazine core and bromine substitution but lacks the pyrrolidinyl-pyridine moiety.
3-Pyridylpyrrolidine: Contains the pyrrolidine and pyridine rings but lacks the pyrazine core.
5-Bromo-2-(pyridin-2-yl)pyrimidine: Similar in having a bromine-substituted heterocycle with a pyridine moiety.
Uniqueness
5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine is unique due to its combination of a bromine-substituted pyrazine ring with a pyrrolidinyl-pyridine moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
生物活性
5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H14BrN5, with a molecular weight of approximately 311.19 g/mol. The structure features a bromine atom, a pyrazine ring, and a pyrrolidine moiety attached to a pyridine ring, contributing to its unique biological properties.
The biological activity of this compound is thought to involve interaction with various molecular targets within biological systems. The presence of the bromine atom enhances the compound's reactivity and binding affinity to specific receptors, while the pyrrolidine and pyridine groups may improve solubility and bioavailability.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing pyrazine rings have shown promise in inhibiting cancer cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK/ERK pathways .
Compound | Activity | Reference |
---|---|---|
5-Bromo-Pyrazine Derivative | Inhibition of cancer cell proliferation | |
Pyridine-containing Compounds | Targeting HIV integrase |
Antiviral Activity
Research has demonstrated that pyridine derivatives can act as inhibitors of viral enzymes, particularly in the context of HIV. The structural components of this compound may confer similar antiviral properties, making it a candidate for further investigation in antiviral drug development .
Study on Anticancer Properties
In a study examining various pyrazine derivatives, it was found that those similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
Research on Antiviral Effects
Another study focused on the synthesis of pyridine-based compounds, revealing that certain derivatives showed potent inhibitory effects on HIV replication in vitro. The structure-function relationship indicated that modifications at the pyridine position could enhance antiviral efficacy .
常见问题
Q. (Basic) What are the key synthetic strategies for preparing 5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine?
Methodological Answer:
The synthesis typically involves sequential functionalization of the pyrazine core. A plausible route includes:
Bromination : Introducing bromine at the 5-position of pyrazin-2-amine via electrophilic substitution or directed ortho-metalation.
Pyrrolidine Coupling : Attaching the 2-(pyridin-3-yl)pyrrolidine moiety via Buchwald-Hartwig amination or reductive amination (e.g., using NaCNBH₃ with aldehydes, as in ) .
Protection/Deprotection : Protecting amine groups during cross-coupling steps to avoid side reactions.
Table 1: Representative Reaction Conditions
Step | Reagents/Conditions | Key Reference |
---|---|---|
Bromination | NBS (N-bromosuccinimide), DMF, 80°C | Analogous to |
Reductive Amination | NaCNBH₃, MeOH, 3,4-dimethoxybenzaldehyde ( ) |
Q. (Advanced) How can computational modeling guide the optimization of catalytic systems for Suzuki-Miyaura cross-coupling in analogous pyrazine derivatives?
Methodological Answer:
Density Functional Theory (DFT) calculations can predict the electronic and steric effects of substituents on reaction feasibility:
- Ligand Selection : Bulky ligands (e.g., XPhos) improve yields in sterically hindered systems by stabilizing Pd intermediates.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance oxidative addition rates.
- Contradiction Resolution : Discrepancies in reported catalytic systems (e.g., Pd vs. Ni) may stem from substrate-specific electronic profiles. High-throughput screening is recommended for empirical validation .
Q. (Basic) What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify pyrrolidine protons (δ 1.8–3.5 ppm) and pyridine aromatic signals (δ 7.0–8.5 ppm).
- ¹³C NMR : Confirm bromine’s deshielding effect on adjacent carbons.
- HRMS : Validate molecular formula (e.g., C₁₃H₁₄BrN₅).
- X-ray Crystallography : Resolve stereochemistry, as demonstrated in for a related dimer structure stabilized by N–H···N hydrogen bonds .
Q. (Advanced) How to address contradictory data in the regioselectivity of bromination on pyrazin-2-amine derivatives?
Methodological Answer:
Contradictions may arise from competing mechanisms (electrophilic vs. radical bromination):
- Mechanistic Probes : Use radical traps (e.g., TEMPO) to test for radical intermediates.
- Directing Groups : Introduce temporary directing groups (e.g., –B(OH)₂) to enforce specific regiochemistry.
- Case Study : highlights bromination at the 5-position in pyrazin-2-amine, but steric effects from the pyrrolidine group in the target compound may alter reactivity .
Q. (Basic) What biological or pharmacological hypotheses could be explored with this compound?
Methodological Answer:
- Kinase Inhibition : Pyrazinamine derivatives often target ATP-binding pockets in kinases. Molecular docking against kinases (e.g., JAK2, EGFR) can prioritize assays.
- GPCR Modulation : The pyridine-pyrrolidine moiety resembles known GPCR ligands (e.g., histamine receptors).
- In Vitro Screening : Use cytotoxicity assays (MTT) and target-specific enzymatic assays to evaluate bioactivity.
Q. (Advanced) How to design a stability study for this compound under varying pH and temperature conditions?
Methodological Answer:
- Experimental Design :
- pH Range : Test pH 1–13 (simulating gastric to physiological conditions).
- Temperature : Incubate at 25°C, 40°C, and 60°C for 1–4 weeks.
- Analytical Tools : Monitor degradation via HPLC-UV and LC-MS.
- Key Parameters :
- Hydrolysis of the bromine substituent at high pH.
- Oxidative degradation of the pyrrolidine ring under elevated temperatures.
- Reference : Safety protocols in and emphasize handling hygroscopic or thermally sensitive intermediates .
Q. (Advanced) What strategies resolve low yields in the final reductive amination step?
Methodological Answer:
- Condition Optimization :
- Solvent : Switch from MeOH to DCE for better solubility.
- Reducing Agent : Test alternatives to NaCNBH₃ (e.g., STAB or ZnBH₄).
- Catalyst : Add Lewis acids (e.g., Ti(OiPr)₄) to stabilize imine intermediates.
- Contradiction Note : achieved success with NaCNBH₃ in MeOH, but steric hindrance in the target compound may require modified conditions .
属性
IUPAC Name |
5-bromo-3-(2-pyridin-3-ylpyrrolidin-1-yl)pyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN5/c14-11-8-17-12(15)13(18-11)19-6-2-4-10(19)9-3-1-5-16-7-9/h1,3,5,7-8,10H,2,4,6H2,(H2,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMSYRLBCVDSCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC(=CN=C2N)Br)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587509 | |
Record name | 5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893612-17-4 | |
Record name | 5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。